molecular formula C20H25N3O3S B2988813 4,6-Dimethyl-2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034476-15-6

4,6-Dimethyl-2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2988813
CAS RN: 2034476-15-6
M. Wt: 387.5
InChI Key: SUSJWKVMXBREIC-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Crystal Structures and Hydrogen Bonding

Pyrimidine derivatives are key in studying crystal structures and hydrogen bonding mechanisms. For instance, the study of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate revealed the presence of R22(8) motifs in aminopyrimidine sulfonate/carboxylate interactions. These compounds demonstrated the role of sulfonic acid groups in mimicking carboxylate anions, showcasing the intricate hydrogen bonding and base pairing within their crystal structures (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives provide insights into their potential applications in developing novel materials and pharmaceuticals. The mild synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, derived from acetylacetone through cyclization, methylation, and oxidation, demonstrates the versatility and efficiency of producing these compounds. This process, involving the safe and effective use of oxone, highlights the synthetic accessibility of pyrimidine derivatives for various applications (Hongbin, 2011).

Electrochemical Properties

The exploration of pyrimidine derivatives extends to their electrochemical properties. For example, the electrochemical reduction of 4-aminopyrimidine and cytosine in dimethyl sulfoxide was examined to understand the reversible, diffusion-controlled one-electron reduction of the N=C double bond. This study contributes to our knowledge of the redox behavior of pyrimidine derivatives, relevant for biochemical and pharmacological applications (Wasa & Elving, 1982).

Biological Activity

The sulfonamide-based hybrid compounds, incorporating pyrimidine structures, have shown a wide range of biological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects. These studies underscore the therapeutic potential of pyrimidine derivatives, demonstrating their importance in the design of new pharmacological agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

properties

IUPAC Name

4,6-dimethyl-2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-14-11-15(2)22-20(21-14)26-18-9-10-23(13-18)27(24,25)19-8-7-16-5-3-4-6-17(16)12-19/h7-8,11-12,18H,3-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSJWKVMXBREIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

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